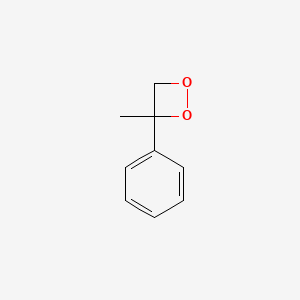
3-Methyl-3-phenyl-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-phenyl-1,2-dioxetane is a member of the dioxetane family, which are four-membered cyclic peroxides These compounds are known for their chemiluminescent properties, meaning they emit light when they undergo chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenyl-1,2-dioxetane typically involves the reaction of a suitable precursor with singlet oxygen. One common method is the photooxygenation of 3-methyl-3-phenylbut-1-ene. This reaction is carried out in the presence of a photosensitizer, such as methylene blue, under an oxygen atmosphere. The reaction conditions usually involve low temperatures to stabilize the dioxetane intermediate.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the principles of its synthesis can be adapted for industrial purposes. The key challenges in industrial production include the stabilization of the dioxetane and the control of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-phenyl-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This compound is known to decompose thermally, leading to the formation of carbonyl compounds and the release of light (chemiluminescence).
Oxidation: It can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of substituted dioxetanes.
Common Reagents and Conditions
Thermal Decomposition: Typically occurs at elevated temperatures.
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Various electrophiles can be used for substitution reactions on the phenyl ring.
Major Products Formed
Thermal Decomposition: Produces carbonyl compounds such as acetophenone and formaldehyde.
Oxidation: Can produce a range of oxidized products depending on the specific conditions.
Substitution: Leads to substituted dioxetanes with different functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
3-Methyl-3-phenyl-1,2-dioxetane has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various chemical assays.
Biology: Employed in bioluminescent assays to detect the presence of specific enzymes or other biological molecules.
Industry: Used in the development of sensitive detection methods for various analytes in environmental and food safety testing.
Mecanismo De Acción
The chemiluminescent properties of 3-Methyl-3-phenyl-1,2-dioxetane are due to its ability to decompose and release energy in the form of light. The decomposition typically involves the cleavage of the peroxide bond, leading to the formation of excited-state carbonyl compounds. These excited-state molecules then release energy as light when they return to their ground state. The specific molecular targets and pathways involved depend on the context in which the dioxetane is used, such as the presence of specific enzymes in biological assays.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1,2-dioxetane: Another member of the dioxetane family with similar chemiluminescent properties.
3-Phenyl-1,2-dioxetane: Lacks the methyl group but shares the phenyl group, leading to similar chemical behavior.
Adamantylideneadamantyl-1,2-dioxetane: Known for its stability and use in chemiluminescent assays.
Uniqueness
3-Methyl-3-phenyl-1,2-dioxetane is unique due to the presence of both a methyl and a phenyl group, which influence its chemical reactivity and stability. The combination of these groups makes it particularly useful in specific chemiluminescent applications where both stability and reactivity are required.
Propiedades
Número CAS |
35322-45-3 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
3-methyl-3-phenyldioxetane |
InChI |
InChI=1S/C9H10O2/c1-9(7-10-11-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
QTBHNNGDZFDLPW-UHFFFAOYSA-N |
SMILES canónico |
CC1(COO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
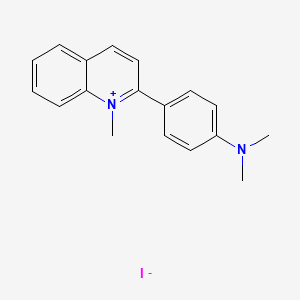
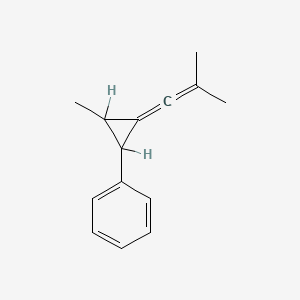

![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
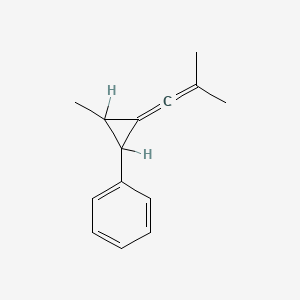
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
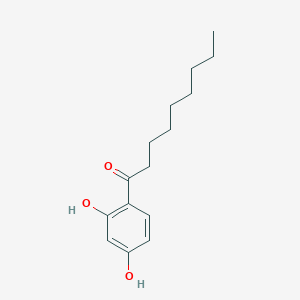


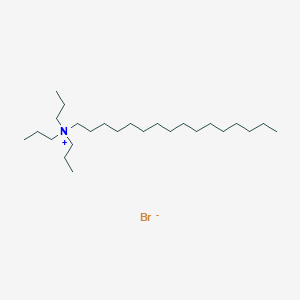

![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
